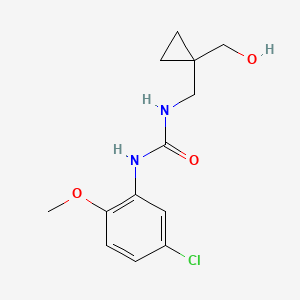

1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-19-11-3-2-9(14)6-10(11)16-12(18)15-7-13(8-17)4-5-13/h2-3,6,17H,4-5,7-8H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFRUUOCOBYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a urea moiety linked to a chloro-substituted methoxyphenyl group and a hydroxymethylcyclopropyl group. Its molecular formula is , and it has a molecular weight of approximately 270.73 g/mol. The presence of these functional groups suggests potential reactivity in organic synthesis and biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as nucleophilic substitutions and cyclization.

- Reagent in Organic Reactions : It can be utilized as a reagent in the synthesis of other urea derivatives, expanding the library of compounds for further research.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For example, it has shown effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines (e.g., MCF7). Modifications to the phenyl ring have been shown to enhance its potency by inducing apoptosis through mitochondrial pathways.

Medicine

- Pharmaceutical Intermediate : Due to its structural features, this compound is explored as an intermediate in drug development. Its ability to interact with biological targets makes it suitable for further modifications aimed at enhancing therapeutic efficacy.

- Enzyme Inhibition : Research indicates that it may inhibit specific kinases involved in cancer signaling pathways, presenting opportunities for developing targeted cancer therapies.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals, which are essential for various industrial applications due to their unique properties.

| Activity Type | Description | Example Strains/Cells | MIC/Effectiveness |

|---|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | E. coli, S. aureus | 32 µg/mL, 16 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | MCF7 | Enhanced potency observed |

| Enzyme Inhibition | Targets kinases involved in cancer pathways | N/A | Specific inhibition noted |

Case Study 1: Anticancer Activity

A study focused on the structural modifications of urea derivatives demonstrated that specific changes at the phenyl ring significantly enhanced anticancer activity against breast cancer cells (MCF7). The tested compound was found to induce apoptosis effectively through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated various derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications improved antimicrobial efficacy significantly, suggesting the potential for developing new antibiotics from this class of compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Hypothetical Pharmacokinetic Profiles

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, often referred to as CHM-1, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of CHM-1, highlighting its mechanisms of action, experimental findings, and implications for future research.

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 284.74 g/mol

- Melting Point : 182-184 °C

- Solubility : Soluble in DMSO, methanol, and ethanol

CHM-1 exhibits its biological effects primarily through the inhibition of DNA repair pathways in cancer cells. This leads to the accumulation of DNA damage, ultimately resulting in tumor cell death. The compound's structure allows it to interact with specific molecular targets, which may include enzymes involved in DNA repair mechanisms and other cellular pathways relevant to cancer progression.

Antitumor Activity

Research has demonstrated that CHM-1 possesses potent antitumor activity across various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Melanoma

In vitro studies have shown that CHM-1 effectively inhibits cell proliferation and induces apoptosis in these cancer types. For example, a study indicated that CHM-1 treatment resulted in significant reductions in cell viability in lung cancer cell lines (A549) and breast cancer cell lines (MCF-7), with IC50 values indicating high potency .

Case Study 1: Antitumor Efficacy in Vivo

In a recent animal model study, CHM-1 was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic activity within tumors treated with CHM-1, corroborating its proposed mechanism of inducing DNA damage.

Case Study 2: Synergistic Effects with Other Agents

A combination therapy involving CHM-1 and established chemotherapeutic agents was evaluated for enhanced efficacy. Results showed that co-treatment led to greater tumor regression than either agent alone, suggesting that CHM-1 may enhance the effectiveness of conventional therapies by targeting different pathways involved in tumor survival .

Toxicity and Safety Profile

The safety profile of CHM-1 has been assessed through various toxicity studies. Initial findings indicate that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations. Careful dose optimization is necessary to balance efficacy and safety in therapeutic applications .

Future Directions

Given the promising biological activities exhibited by CHM-1, future research should focus on:

- Mechanistic Studies : Further elucidation of its molecular targets and pathways.

- Clinical Trials : Evaluating its safety and efficacy in human subjects.

- Formulation Development : Investigating delivery methods that enhance bioavailability and reduce toxicity.

Q & A

Q. What are the critical considerations for synthesizing 1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea with high purity?

Methodological Answer: Synthesis involves multi-step routes, typically starting with halogenation of the phenyl ring followed by urea coupling. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for nucleophilic substitutions .

- Catalysts : Triethylamine or DBU facilitates urea bond formation between amine and isocyanate intermediates .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

- Yield optimization : Reaction temperatures (40–60°C) and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical to minimize byproducts .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation under stress conditions .

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by LC-MS quantification .

- LogP : Determine via reverse-phase HPLC (C18 column) with a calibration curve of reference standards .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Cellular context : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific off-target effects .

- Metabolic stability : Use liver microsomes (human/rat) to assess if metabolite interference alters activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydroxymethylcyclopropyl group?

Methodological Answer:

- Analog synthesis : Replace the hydroxymethyl group with carboxy, amino, or halogen substituents to evaluate steric/electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) and validate with mutagenesis studies .

- Pharmacophore mapping : Generate 3D models (MOE software) to identify critical hydrogen-bonding motifs between the urea and active sites .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

- Bioavailability enhancement : Formulate as nanocrystals (wet milling) or lipid-based carriers to improve aqueous solubility .

- Metabolic profiling : Conduct LC-HRMS/MS studies in plasma to identify major metabolites (e.g., glucuronidation of the hydroxymethyl group) .

- Tissue distribution : Use radiolabeled (14C) compound with autoradiography in rodent models .

Critical Research Gaps

- Target identification : No confirmed protein targets reported. Use thermal shift assays (CETSA) or affinity chromatography with compound-functionalized resins .

- In vivo efficacy : Limited data on tumor xenograft models. Prioritize PDX models with RNA-seq to correlate target modulation .

- Toxicity : Screen for hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.